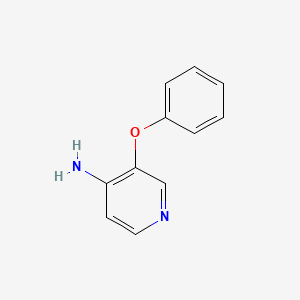

3-Phenoxypyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenoxypyridin-4-amine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 . It is a pale-yellow to yellow-brown solid .

Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

- 3-Phenoxypyridin-4-amine derivatives are used in the synthesis of laterally functionalized crown ethers, which exhibit interesting tautomeric equilibria and are significant for their potential applications in coordination chemistry (Hayvalı et al., 2003).

Organic Chemistry and Catalysis

- These compounds are crucial in organic chemistry, particularly in ligand-promoted meta-C-H amination and alkynylation of various substrates including indole, indoline, and indazole, highlighting their versatility in synthetic applications (Wang et al., 2016).

- They are also involved in boronic-acid-accelerated electrophilic activation processes, particularly in the efficient synthesis of metal-chelating pharmacophores in drug development (Ke et al., 2022).

Anticancer Research

- Schiff bases derived from this compound have been synthesized and tested for their in vitro anticancer activity, particularly on different cell lines such as Hela, Hep-G2, and MCF7, indicating their potential in cancer therapeutics (Vinayak et al., 2014).

Material Science and Polymer Chemistry

- These derivatives have been explored in the context of material science, such as in the synthesis of polybenzoxazine and as stabilizers in polypropylene, suggesting their significant role in the development of advanced materials (Trejo-Machin et al., 2017), (Mosnáček et al., 2003).

Environmental Chemistry

- Their application extends to environmental chemistry, such as in the reduction of nitro compounds to amines using graphene-based catalysts, demonstrating their relevance in green chemistry and pollution control (Nasrollahzadeh et al., 2020).

Drug Discovery and Development

- They play a pivotal role in drug discovery, particularly in the development of beta-adrenergic receptor agonists, showcasing their importance in pharmacological research (Czeskis et al., 2006).

Safety and Hazards

The safety information for 3-Phenoxypyridin-4-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 3-Phenoxypyridin-4-amine are not available in the retrieved data, pyridine derivatives are a topic of ongoing research in medicinal chemistry . They are often explored for their potential therapeutic properties and are used in the synthesis of a variety of pharmaceutical compounds .

Mechanism of Action

Target of Action

The compound is a bioactive molecule that has been studied for its potential applications . .

Mode of Action

It is known that the compound contains a phenoxypyridine structure, which has been widely introduced into bioactive molecules as an active scaffold

Biochemical Pathways

Phenoxypyridine compounds have been used in the molecular structure of pesticides , suggesting that 3-Phenoxypyridin-4-amine may affect similar biochemical pathways.

Action Environment

Environmental factors can play a significant role in the effectiveness of many compounds , and it is likely that they would also influence this compound.

Properties

IUPAC Name |

3-phenoxypyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYHOEIWHSFLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2465672.png)

![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B2465673.png)

![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)

![2-[1-(2-methoxy-2-oxoethyl)cyclopropyl]acetic acid](/img/structure/B2465682.png)

![decahydrocyclopenta[d]azepine hydrochloride](/img/structure/B2465683.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)